3,4-dihydro-2H-1,4-benzothiazine 1-oxide

LogP Lipophilicity Drug-likeness

3,4-Dihydro-2H-1,4-benzothiazine 1-oxide (CAS 1006482-49-0) is the sulfoxide oxidation state of the 3,4-dihydro-2H-1,4-benzothiazine scaffold, a heterocyclic building block featuring a benzene ring fused to a six-membered thiazine ring. Positioned between the parent sulfide (CAS 3080-99-7) and the 1,1-dioxide (CAS 82299-64-7) in the oxidation series, this compound serves as both a versatile synthetic intermediate and a distinct pharmacophore entity whose altered electronic and steric profile directly influences biological target engagement.

Molecular Formula C8H9NOS
Molecular Weight 167.23
CAS No. 1006482-49-0
Cat. No. B2437919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,4-benzothiazine 1-oxide
CAS1006482-49-0
Molecular FormulaC8H9NOS
Molecular Weight167.23
Structural Identifiers
SMILESC1CS(=O)C2=CC=CC=C2N1
InChIInChI=1S/C8H9NOS/c10-11-6-5-9-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2
InChIKeyANRVBXAHQOMRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1,4-benzothiazine 1-oxide Procurement Guide: A Critical Intermediate in the Benzothiazine Oxidation Series


3,4-Dihydro-2H-1,4-benzothiazine 1-oxide (CAS 1006482-49-0) is the sulfoxide oxidation state of the 3,4-dihydro-2H-1,4-benzothiazine scaffold, a heterocyclic building block featuring a benzene ring fused to a six-membered thiazine ring [1]. Positioned between the parent sulfide (CAS 3080-99-7) and the 1,1-dioxide (CAS 82299-64-7) in the oxidation series, this compound serves as both a versatile synthetic intermediate and a distinct pharmacophore entity whose altered electronic and steric profile directly influences biological target engagement [2].

Why Uncontrolled Oxidation State Swapping in the 3,4-Dihydro-2H-1,4-benzothiazine Series Can Invalidate Comparative Studies


The three oxidation states of the 3,4-dihydro-2H-1,4-benzothiazine core—parent sulfide, 1-oxide (sulfoxide), and 1,1-dioxide (sulfone)—are not functionally interchangeable despite sharing an identical ring system. Oxidation of the sulfur atom progressively alters molecular geometry (from bent sulfoxide to tetrahedral sulfone), dramatically reduces lipophilicity (logP decreases by over 1.5 units from sulfide to sulfoxide), and introduces distinct hydrogen-bonding and dipole potentials [1]. These changes directly modulate pharmacokinetic behavior, target binding affinity, and metabolic stability, making uncontrolled substitution a significant confound in structure-activity studies [2].

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-1,4-benzothiazine 1-oxide vs. Closest Analogs


Lipophilicity: A Greater Than 1.5 Log Unit Drop Relative to the Parent Sulfide

The 1-oxide exhibits a calculated logP of 0.16 (JChem) to 0.74 (ALOGPS), compared to a logP of 2.34 for the parent sulfide (CAS 3080-99-7), representing a reduction in lipophilicity of 1.6 to 2.2 log units depending on the computational method used [1]. The 1,1-dioxide shows logP values of 0.75 to 2.10, placing the 1-oxide at the most hydrophilic extreme of the series [2]. This shift is consistent with the well-documented effect of S-oxidation on lipophilicity in medicinal chemistry, where each oxygen addition reduces logP by approximately 1.0–1.5 units [3].

LogP Lipophilicity Drug-likeness Permeability

Solid-State Stability: 1-Oxide Melting Point Exceeds That of the 1,1-Dioxide by Approximately 60°C

The 1-oxide displays a melting point range of 201–203°C, which is approximately 60°C higher than the 139–141°C melting range reported for the 1,1-dioxide [1]. The parent sulfide has a boiling point of 274.4°C but no reported melting point, consistent with its room-temperature liquid state [2]. The elevated melting point of the 1-oxide suggests stronger intermolecular forces in the crystalline lattice, attributable to the dipolar character of the sulfoxide group, which can confer superior long-term solid-state storage stability and reduced hygroscopicity relative to the dioxide.

Melting point Crystal lattice energy Solid-state stability Formulation

Synthetic Versatility: The Sulfoxide as a Bidirectional Intermediate for Oxidation-State Tuning

The sulfoxide functional group occupies a strategic midpoint in the oxidation series, enabling both forward oxidation to the sulfone (1,1-dioxide) and reductive reversion to the parent sulfide. This bidirectional accessibility makes the 1-oxide the preferred starting point for systematic SAR studies that require matched pairs across all three oxidation states [1]. In contrast, the 1,1-dioxide is a thermodynamically stable endpoint that cannot be readily reduced, and the sulfide cannot serve as a direct precursor to the sulfone without passing through the 1-oxide intermediate [2]. Patent literature further supports the 1-oxide as a key intermediate in the synthesis of biologically active benzothiazine derivatives, including compounds with protein-stabilizing and lipid peroxide-suppressing activity [3].

Synthetic intermediate Redox tuning Building block Pummerer rearrangement

Polar Surface Area: Redistribution of Topological PSA from Sulfur to Oxygen Alters Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of the 1-oxide is calculated as 48.3 Ų, with the alternative ChemBase-calculated value at 29.1 Ų depending on the algorithm used [1]. In comparison, the parent sulfide has a PSA of 37.33 Ų, and the 1,1-dioxide ranges from 46.17 to 54.6 Ų [2]. The sulfoxide oxygen serves as a strong hydrogen bond acceptor (HBA count = 3 for the 1-oxide versus 1 HBA for the parent sulfide), which influences solubility, binding interactions, and pharmacokinetic profiles in ways that are predictable but not interchangeable between oxidation states [3].

TPSA Hydrogen bonding Permeability Drug-likeness

Target Application Scenarios for 3,4-Dihydro-2H-1,4-benzothiazine 1-oxide Based on Quantitative Differentiation Evidence


Systematic SAR Campaigns Requiring Matched Triplets Across the Benzothiazine Oxidation Series

In structure-activity relationship programs exploring the pharmacological impact of sulfur oxidation state on target binding, the 1-oxide serves as the critical middle member of the matched molecular pair series. Its bidirectional synthetic accessibility allows researchers to prepare all three oxidation states from a single purchased intermediate, minimizing batch-to-batch variability. This is particularly relevant given that logP differences of >1.5 units between oxidation states can confound apparent potency changes that are actually driven by altered membrane permeability rather than true target engagement changes [1].

High-Throughput Screening Libraries Requiring Solid, Accurately Weighable Building Blocks

The 1-oxide's melting point of 201–203°C makes it a conveniently tractable solid for automated liquid handling and high-throughput screening workflows. Unlike the parent sulfide, which is a liquid at room temperature and requires viscous liquid handling or pre-dissolution steps, the 1-oxide can be accurately weighed as a dry powder on microbalances, improving dispensing precision in 384- or 1536-well plate formats [1]. The 1,1-dioxide, while also solid, has a lower melting point (139–141°C) that may render it more susceptible to softening or clumping under ambient laboratory conditions.

Glycine-NMDA Receptor Antagonist Development Programs

The 1,4-benzothiazine 1-oxide scaffold has precedent as a core structure in glycine-NMDA receptor antagonist design, with 2-substituted-3,4-dihydro-3-oxo-6,8-dichloro-2H-1,4-benzothiazin-1-oxide derivatives described as active ligands. The 1-oxide oxidation state is specifically included in the pharmacophore model for this target class, and the electronic properties of the sulfoxide (dipolar character, HBA = 3) are proposed to contribute to key hydrogen-bonding interactions in the glycine binding pocket [1]. This provides a defined rationale for preferring the 1-oxide over the parent sulfide when initiating or expanding NMDA receptor-focused chemical series.

Cataract and Ocular Disease Agent Synthesis as a Strategic Intermediate

Patent literature from Santen Pharmaceutical Co Ltd. describes 3,4-dihydro-1,4-benzothiazine derivatives—exemplified by 4-carboxymethyl-2-(3,5-di-t-butyl-4-hydroxybenzylidene)-3,4-dihydro-2H-1,4-benzothiazine—as possessing protein-stabilizing and lipid peroxide-suppressing activity for cataract treatment. The synthetic routes in these patents employ the 3,4-dihydro-2H-1,4-benzothiazine scaffold at the sulfoxide oxidation level as a key intermediate for further derivatization, supporting the procurement of the 1-oxide as an entry point for medicinal chemistry programs targeting oxidative stress-related ocular pathologies [1].

Quote Request

Request a Quote for 3,4-dihydro-2H-1,4-benzothiazine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.